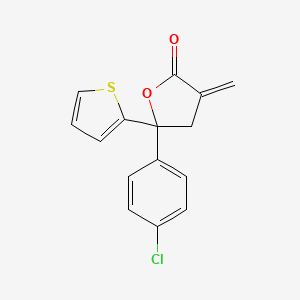
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thiophene ring, and an oxolanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one typically involves the following steps:
Formation of the oxolanone ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 4-chlorophenyl-substituted ketone and a thiophene derivative.
Introduction of the methylidene group: This step often involves the use of a strong base, such as sodium hydride, to deprotonate the oxolanone ring, followed by the addition of a methylidene source, such as methylene iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
科学的研究の応用
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
5-(4-Bromophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a bromine atom instead of chlorine.
5-(4-Fluorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a fluorine atom instead of chlorine.
5-(4-Methylphenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs with different substituents.
特性
CAS番号 |
71741-99-6 |
|---|---|
分子式 |
C15H11ClO2S |
分子量 |
290.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-3-methylidene-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C15H11ClO2S/c1-10-9-15(18-14(10)17,13-3-2-8-19-13)11-4-6-12(16)7-5-11/h2-8H,1,9H2 |
InChIキー |
CWDOFBRLWZDICW-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(OC1=O)(C2=CC=C(C=C2)Cl)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


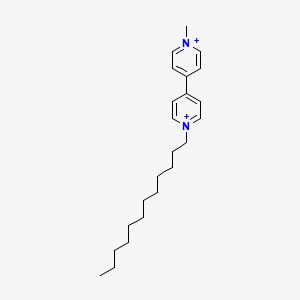
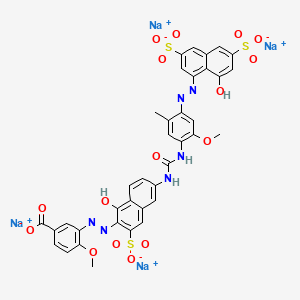
![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
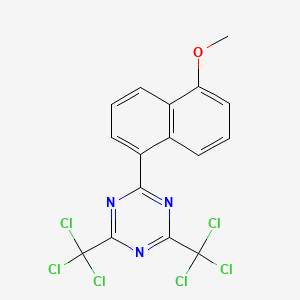
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
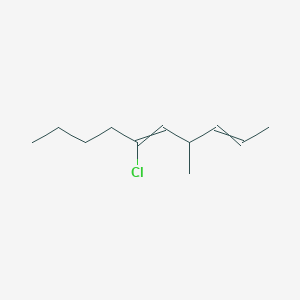
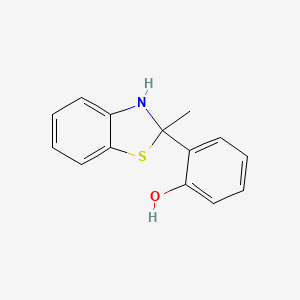
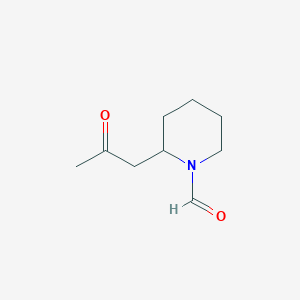
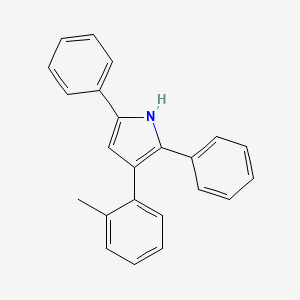
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
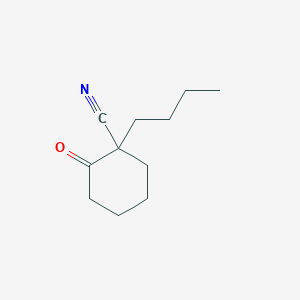
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)

